molecular formula C7H11ClN2 B12281271 (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride

(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride

Cat. No.: B12281271
M. Wt: 158.63 g/mol
InChI Key: KPUXKKVRSLIRMV-LBZPYWGZSA-N
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Description

(1S,4R,5R)-2-azabicyclo[221]heptane-5-carbonitrile;hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride typically involves the use of functionalized proline derivatives. One common method includes an epimerization-lactamization cascade reaction of (2S,4R)-4-aminoproline methyl esters under basic conditions . The reaction conditions often require a strong base and an electron-withdrawing N-protective group to promote the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride is used as a building block for synthesizing complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure. It serves as a model compound for understanding the behavior of similar natural products.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R,5R)-2-azabicyclo[221]heptane-5-carbonitrile;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrile group This distinguishes it from other similar compounds, which may have different functional groups or stereochemical configurations

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c8-3-5-1-7-2-6(5)4-9-7;/h5-7,9H,1-2,4H2;1H/t5-,6-,7+;/m0./s1

InChI Key

KPUXKKVRSLIRMV-LBZPYWGZSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CN2)C#N.Cl

Canonical SMILES

C1C2CC(C1CN2)C#N.Cl

Origin of Product

United States

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